4-(Fluoromethyl)piperidin-4-OL hydrochloride

Descripción

Systematic IUPAC Nomenclature and Structural Derivatives

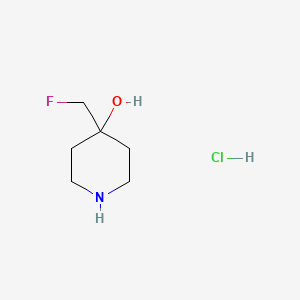

The systematic IUPAC name for this compound is 4-(fluoromethyl)piperidin-4-ol hydrochloride , reflecting its piperidine backbone substituted with a fluoromethyl (-CH$$_2$$F) and hydroxyl (-OH) group at the 4-position, along with a hydrochloride counterion. The numbering of the piperidine ring follows standard IUPAC conventions, prioritizing functional groups to assign the lowest possible locants.

Structural derivatives of this compound include:

- 4-(Trifluoromethyl)piperidin-4-ol hydrochloride (CAS 1193389-14-8), where the fluoromethyl group is replaced by a trifluoromethyl (-CF$$_3$$) moiety.

- 4-(Difluoromethyl)piperidin-4-ol hydrochloride (CAS 1803595-35-8), featuring a difluoromethyl (-CHF$$_2$$) substituent.

These analogs highlight the role of fluorine substitution in modulating electronic and steric properties while retaining the core piperidine scaffold.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 1253929-33-7 . Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 67505679 | |

| InChIKey | OWUUEXDMLYGWMI-UHFFFAOYSA-N | |

| SMILES | C1CNCCC1(CF)O.Cl | |

| MDL Number | MFCD20688185 |

These identifiers facilitate precise cross-referencing in chemical databases and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula C$$6$$H$${13}$$ClFNO corresponds to a monohydrated hydrochloride salt of the parent piperidinol. A detailed mass composition is provided below:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 6 | 12.01 | 72.06 |

| H | 13 | 1.008 | 13.10 |

| Cl | 1 | 35.45 | 35.45 |

| F | 1 | 19.00 | 19.00 |

| N | 1 | 14.01 | 14.01 |

| O | 1 | 16.00 | 16.00 |

| Total | 169.62 |

This calculated molecular weight (169.62 g/mol) aligns with experimental data from PubChem and commercial suppliers.

Propiedades

IUPAC Name |

4-(fluoromethyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c7-5-6(9)1-3-8-4-2-6;/h8-9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUUEXDMLYGWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CF)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253929-33-7 | |

| Record name | 4-Piperidinol, 4-(fluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253929-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)piperidin-4-OL hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. The final product is typically purified through crystallization or chromatography techniques to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions

4-(Fluoromethyl)piperidin-4-OL hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl ketones, while reduction can produce various piperidine derivatives .

Aplicaciones Científicas De Investigación

4-(Fluoromethyl)piperidin-4-OL hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(Fluoromethyl)piperidin-4-OL hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 4-(fluoromethyl)piperidin-4-ol hydrochloride with key analogs:

Key Observations:

- Fluorinated Substituents : Fluorine atoms increase lipophilicity and resistance to oxidative metabolism. The trifluoromethyl group (-CF3) offers superior stability but reduces basicity compared to -CH2F .

- Aromatic Substituents: Pyridinyl or quinolinyl groups enhance receptor binding via π-π stacking. For example, quinolin-3-yl derivatives exhibit potent 5-HT1F antagonism (Ki = 11 nM) but show nonspecific effects at higher concentrations (≥3 μM) .

Receptor Binding Profiles

- 5-HT1F Antagonists: Quinolin-3-yl derivatives (e.g., 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol) exhibit high 5-HT1F selectivity (Ki = 11 nM) and negligible activity at 5-HT1A or 5-HT2B receptors (Ki > 300 nM) .

- Fluoromethyl vs. Trifluoromethyl : Fluoromethyl groups may balance receptor affinity and metabolic stability, while trifluoromethyl analogs (e.g., 4-(trifluoromethyl)piperidin-4-ol hydrochloride) are often used in PET radiotracers due to their stable fluorine isotopes .

Functional Effects

- Nonspecific Effects: At concentrations ≥3 μM, fluorinated piperidines may reduce luminescence signals in cellular assays, necessitating careful dose optimization .

Actividad Biológica

4-(Fluoromethyl)piperidin-4-OL hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound features a piperidine ring with a hydroxyl group and a fluoromethyl substituent, which may influence its interactions with biological targets.

- Molecular Formula : C₆H₈ClFNO

- CAS Number : 1253929-33-7

- Structure : The presence of the fluoromethyl group is significant as it can enhance the compound's binding affinity to various receptors and enzymes, potentially leading to diverse biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoromethyl group may facilitate stronger binding to certain receptors, influencing neurotransmitter levels and other biochemical pathways. Research indicates that this compound may modulate neurotransmitter systems, which is crucial for its neuropharmacological effects.

Neuropharmacological Effects

Studies have shown that this compound exhibits significant activity in neuropharmacology. It has been investigated for its potential roles in:

- HIV Treatment : The compound has been evaluated for its ability to inhibit HIV replication by blocking viral entry into immune cells expressing CCR5.

- Cognitive Disorders : Its potential application in treating conditions like Alzheimer's disease is under exploration due to its effects on neurotransmitter modulation .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, which could be beneficial in therapeutic settings:

- Beta-secretase 1 : This enzyme is involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptides associated with Alzheimer's disease. Inhibiting this enzyme could reduce amyloid plaque formation .

- Tyrosinase : Preliminary findings suggest that it may act as a tyrosinase inhibitor, which could have implications for skin pigmentation disorders and melanoma prevention.

Synthesis and Evaluation

Research indicates that this compound can be synthesized through efficient routes yielding high purity. Characterization techniques such as NMR and mass spectrometry confirm its structure and purity.

Comparative Studies

A comparative analysis with similar compounds highlights the unique biological profile of this compound. Below is a summary table of related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(Trifluoromethyl)piperidin-4-OL hydrochloride | Contains a trifluoromethyl group | Different binding affinities due to electronegative fluorine atoms. |

| 1-(Fluoromethyl)piperidine | Lacks hydroxyl group; simpler structure | Primarily used as an intermediate in organic synthesis. |

| 3-(Fluoromethyl)pyrrolidine | Pyrrolidine instead of piperidine | Distinct pharmacological properties due to ring structure differences. |

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(fluoromethyl)piperidin-4-OL hydrochloride with high purity?

Methodological Answer:

The synthesis typically involves functionalizing the piperidine ring with fluoromethyl and hydroxyl groups, followed by hydrochloride salt formation. A common approach includes:

- Step 1: Nucleophilic substitution or reductive amination to introduce the fluoromethyl group at the 4-position of piperidine.

- Step 2: Hydroxylation via oxidation or hydrolysis of protected intermediates (e.g., using aqueous ammonia, as seen in fenspiride hydrochloride synthesis ).

- Step 3: Salt formation with HCl in polar solvents (e.g., ethanol or methanol).

Key Considerations: - Purification via recrystallization or chromatography (HPLC) is critical to remove byproducts like unreacted piperidine derivatives or dehalogenated impurities .

- Monitor reaction progress using TLC or LC-MS to ensure intermediate stability, especially for moisture-sensitive intermediates .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of the fluoromethyl (-CH2F) group (δ ~4.4–4.6 ppm for -CH2F) and hydroxyl proton (δ ~1.5–2.5 ppm, broad) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ for C6H12FNO·HCl) and isotopic patterns due to chlorine/fluorine .

- IR Spectroscopy: Identify O-H (3200–3600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .

- XRD or DSC: Assess crystallinity and melting point (e.g., 222–224°C for structurally similar piperidine hydrochlorides ).

Advanced: How can researchers resolve conflicting data in receptor-binding assays involving this compound?

Methodological Answer:

Conflicts may arise due to off-target effects or assay conditions. For example, a piperidin-4-ol derivative showed nonspecific luminescence inhibition at ≥3 μM in 5-HT1F/5-HT1A studies . Mitigation strategies include:

- Dose-Response Curves: Test multiple concentrations to identify specific vs. nonspecific effects.

- Radioligand Binding Assays: Use 3H-LSD or competitive binding to validate target affinity (e.g., Ki = 11 nM for 5-HT1F in ).

- Control Experiments: Include untransfected cells (e.g., HEK293T without 5-HT1F cDNA) to rule out endogenous activity .

Advanced: What challenges arise in optimizing synthetic yield, and how are they addressed?

Methodological Answer:

- Challenge 1: Low regioselectivity during fluoromethylation.

- Solution: Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts to enhance positional control .

- Challenge 2: Hydrochloride salt hygroscopicity.

- Challenge 3: Byproduct formation (e.g., dehalogenation).

- Solution: Optimize reaction temperature/pH and employ scavengers (e.g., triethylamine for HCl neutralization) .

Advanced: How should researchers assess purity and impurity profiles in batch-to-batch consistency?

Methodological Answer:

- HPLC/LC-MS: Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., EP-grade standards in ).

- Elemental Analysis: Verify C, H, N, Cl, and F percentages (±0.3% tolerance).

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative byproducts .

Advanced: What experimental designs are recommended for evaluating its pharmacological activity in vitro/in vivo?

Methodological Answer:

- In Vitro:

- In Vivo:

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Storage: Store at −20°C under argon; hygroscopicity may lead to clumping or hydrolysis if exposed to moisture .

- Buffer Compatibility: Test solubility in PBS, DMSO, or ethanol (<5.64 mg/mL in ethanol for similar compounds ).

- Thermal Stability: TGA/DSC analysis reveals decomposition temperatures (e.g., >200°C for structurally related hydrochlorides ).

Advanced: What computational approaches can elucidate its receptor-binding mechanisms?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with target receptors (e.g., 5-HT1F binding pockets ).

- MD Simulations: Assess binding stability over 100-ns trajectories (AMBER or GROMACS).

- QSAR: Correlate substituent effects (e.g., fluoromethyl vs. chlorophenyl) with activity .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles .

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can solubility limitations in biological assays be overcome?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.